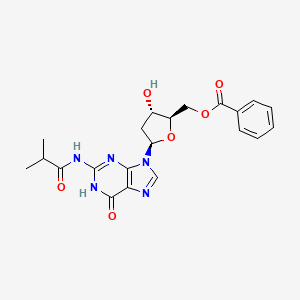
3-Chloroisoquinolin-6-ol
Descripción general
Descripción
3-Chloroisoquinolin-6-ol is an organic compound with the chemical formula C9H6ClNO . It is a heterocyclic aromatic compound that consists of an isoquinoline moiety substituted with a chloro group at position 6 and a hydroxy group at position 3.
Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinolin-6-ol is characterized by a nitrogen-containing bicyclic compound. The molecular weight is 179.61 . The linear formula is C9H6ClNO .Physical And Chemical Properties Analysis
3-Chloroisoquinolin-6-ol has a molecular weight of 179.60 g/mol . It has a topological polar surface area of 33.1 Ų and a complexity of 165 . The compound is canonicalized .Aplicaciones Científicas De Investigación
Antiviral and Antibacterial Properties
Compounds structurally related to 3-Chloroisoquinolin-6-ol, such as chloroquine and other quinoline derivatives, have been extensively studied for their antiviral and antibacterial activities. Chloroquine, a well-known antimalarial drug, has shown potential against a variety of viral infections, including HIV and coronaviruses, due to its ability to inhibit pH-dependent steps of viral replication and its immunomodulatory effects (Savarino et al., 2003). This suggests that 3-Chloroisoquinolin-6-ol could potentially be explored for similar antiviral applications given its structural similarities.
Anticancer Activity
Research on quinoline derivatives has also uncovered their potential in cancer treatment. Certain quinoline derivatives have been found to exhibit cytotoxicity against various cancer cell lines by inhibiting critical enzymes and pathways, such as topoisomerase I and II, which are essential for DNA replication and cell division (Kim et al., 2007). The structural flexibility of quinoline compounds allows for the synthesis of derivatives with enhanced anticancer properties, pointing towards the potential of 3-Chloroisoquinolin-6-ol as a scaffold for developing new anticancer agents.
Inhibition of Corrosion
Quinoline derivatives have been explored for their anti-corrosion properties in protecting metals against corrosion in acidic environments. Studies on 8-hydroxyquinoline derivatives, for example, have demonstrated their effectiveness as corrosion inhibitors for mild steel, attributing their performance to the formation of a protective film on the metal surface (Douche et al., 2020). This application is particularly relevant in industrial settings where corrosion resistance is crucial, suggesting that 3-Chloroisoquinolin-6-ol could be investigated for similar purposes.
Neuroprotective and Antiamyloid Activities
Although not directly related to 3-Chloroisoquinolin-6-ol, some quinoline derivatives have been studied for their potential in treating neurodegenerative diseases, such as Alzheimer's, due to their ability to bind metal ions and inhibit the formation of amyloid plaques (Mao & Schimmer, 2008). This suggests a possible area of research for 3-Chloroisoquinolin-6-ol in the development of treatments for neurodegenerative conditions.
Safety and Hazards
Safety data indicates that 3-Chloroisoquinolin-6-ol may cause skin irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
3-chloroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPQRQFIFJTENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinolin-6-ol | |
CAS RN |
1374652-53-5 | |
| Record name | 3-Chloro-6-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)
![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)
![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)

![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)

![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)


![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)
![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)